N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8(2)14(18)15-13-12(16-21-17-13)9-5-6-10(19-3)11(7-9)20-4/h5-8H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRUMGJUSUCJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxadiazole derivatives, which have been shown to exhibit a variety of pharmacological effects, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The structure features a 1,2,5-oxadiazole ring and a dimethoxyphenyl substituent, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific cellular receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : It has been observed that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and other diseases.
- Antiproliferative Effects : The compound demonstrates cytotoxicity against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that compounds with the oxadiazole scaffold can inhibit the growth of cancer cells by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in certain studies involving oxadiazole compounds.
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The results indicated that modifications in the structure significantly enhanced potency against specific tumor types .
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression. This binding is hypothesized to inhibit their activity, leading to reduced cell proliferation .
- In Vivo Studies : Preliminary animal studies are being conducted to assess the therapeutic potential and safety profile of this compound in cancer models.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations
Lipophilicity : The target compound’s 2-methylpropanamide group provides steric hindrance, reducing water solubility compared to analogs with polar substituents (e.g., BH52669’s chloro group) .
Bioavailability : Fluorinated analogs (e.g., BH52675) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Synthetic Flexibility : The oxadiazole core allows diverse functionalization, as demonstrated by the range of substituents in and , enabling tailored pharmacokinetic profiles .
Research Findings and Implications
Pharmacological Potential
- Antimicrobial Activity : Analogous compounds with halogenated aryl groups (e.g., BH52669) demonstrate enhanced efficacy against Gram-positive bacteria due to improved target binding .
- Enzyme Inhibition : The 3,4-dimethoxyphenyl moiety, common in these analogs, is associated with cholinesterase inhibition in related alkaloid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
